![molecular formula C10H9BrFNO2 B2976348 [3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol CAS No. 501939-46-4](/img/structure/B2976348.png)
[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol
Overview
Description
[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol is a useful research compound. Its molecular formula is C10H9BrFNO2 and its molecular weight is 274.089. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been reported to undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s physical properties such as its boiling point (154-155°c), density (172), and solubility in common organic solvents like ethanol, dimethylformamide, and dichloromethane could influence its bioavailability.
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound’s stability and reactivity could be influenced by conditions such as temperature, ph, and the presence of other chemicals .
Biological Activity
The compound [3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol (CAS: 1270526-08-3) is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has garnered interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
- Molecular Weight : 274.089 g/mol
- Purity : Typically ≥ 95%
- Boiling Point : 154-155 °C
- Solubility : Soluble in common organic solvents such as ethanol and dimethylformamide .
The biological activity of this compound is believed to be linked to its ability to interact with various biological targets, similar to other isoxazole derivatives. These compounds often exhibit:
- Antiviral Activity : Potentially inhibiting viral replication.
- Antimicrobial Activity : Effective against a range of bacteria and fungi.
- Anti-inflammatory Properties : May modulate inflammatory pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance:
- Compounds with bromine and fluorine substitutions have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains, indicating strong efficacy .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
Compound A | 0.0048 | Bacillus mycoides |
Compound B | 0.0195 | Escherichia coli |
Compound C | 0.039 | Candida albicans |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Isoxazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Preliminary data suggest that similar compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief, making it a candidate for further development in anti-inflammatory therapies .
Case Studies
-
Antibacterial Efficacy :
A study evaluated a series of isoxazole derivatives for their antibacterial properties. The results indicated that the introduction of electron-withdrawing groups like bromine significantly enhanced the antibacterial activity against E. coli and S. aureus, with some derivatives showing inhibition zones exceeding 20 mm. -
Anticancer Screening :
Another research effort focused on the anticancer properties of isoxazole derivatives, revealing that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption : The compound's solubility in organic solvents suggests good absorption characteristics.
- Distribution : Lipophilic characteristics may allow effective tissue distribution.
- Metabolism : Further studies are needed to elucidate metabolic pathways and potential toxicity.
Scientific Research Applications
[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol is a chemical compound with the molecular formula and a molecular weight of 274.089. It is also known by other names, including [3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol .
IUPAC Name: [3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol
CAS Numbers: 501939-46-4, 1270526-08-3
Scientific Research Applications
This compound is a useful research compound with a purity of around 95%.
Potential Activities
- Antiviral Activity It may potentially inhibit viral replication.
- Antimicrobial Activity It can be effective against a range of bacteria and fungi.
- Anti-inflammatory Activity
Synthesis of related compounds
The compound is used as a building block for synthesizing other molecules.
- Isostructural Thiazoles Synthesis: Used in the multistep reaction to synthesize isostructural thiazoles . Intermediates like 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one and 5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide are involved .
- (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate Synthesis: Allylic alcohol is used for the synthesis of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, involving sulfonylation and 1,3-dipolar cycloaddition .
Properties
IUPAC Name |
[3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c11-8-2-1-6(3-9(8)12)10-4-7(5-14)15-13-10/h1-3,7,14H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNGXSCCHPUWFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=C(C=C2)Br)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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